(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

chiral building block diastereoselective synthesis kinetic resolution

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (CAS 1207267-93-3) is a Boc-protected, cis-configured 3-methylpiperidine-4-carboxylic acid with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g·mol⁻¹. It serves as a chiral building block for pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other bioactive molecules where defined (3R,4R) stereochemistry is critical for target engagement.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1207267-93-3
Cat. No. B3024684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
CAS1207267-93-3
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
InChIKeyZFQQTPBWJCJGSV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid – Chiral Building Block for Stereochemically Demanding Syntheses


(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (CAS 1207267-93-3) is a Boc-protected, cis-configured 3-methylpiperidine-4-carboxylic acid with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g·mol⁻¹ . It serves as a chiral building block for pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other bioactive molecules where defined (3R,4R) stereochemistry is critical for target engagement [1]. The compound is typically supplied as a solid with ≥98% purity and is stable at room temperature under dry, sealed conditions .

Why Generic Substitution Fails for (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid


Substituting this compound with a racemic mixture, the trans diastereomer, or an improperly protected analog risks compromising downstream stereochemical fidelity and biological activity. The cis-(3R,4R) configuration imparts distinct conformational preferences that influence both reactivity in enantioselective transformations and binding interactions with chiral biological targets; the trans isomer, in contrast, exhibits markedly different reactivity in acylation-based kinetic resolutions, with selectivity factors (s) reaching up to 52 [1]. Furthermore, removal or exchange of the Boc protecting group prematurely exposes the secondary amine, potentially leading to undesired side reactions or aggregation during multi-step syntheses [2].

Quantitative Differentiation Evidence for (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid


Cis-(3R,4R) Configuration Confers Distinct Reactivity Relative to Trans Diastereomer in Catalytic Kinetic Resolution

In catalytic kinetic resolution of N-heterocycles, cis- and trans-disubstituted piperidines exhibit disparate reactivity due to conformational effects. The (3R,4R)-rel cis isomer preferentially presents the α-substituent in an axial orientation, leading to faster acylation rates and higher selectivity factors compared to the trans isomer; selectivity factors (s) up to 52 have been reported for disubstituted piperidines under optimized conditions [1]. This differential reactivity directly impacts the efficiency of enantioselective transformations that rely on this building block.

chiral building block diastereoselective synthesis kinetic resolution

Supplier Purity Benchmarking: ≥98% Purity for the (3R,4R)-rel Isomer vs. ≥95% for the Trans Analog

Multiple independent vendors supply the (3R,4R)-rel compound at a minimum purity of ≥98% (HPLC), whereas the trans diastereomer (CAS 1414958-09-0) is frequently offered at a ≥95% purity specification . Higher initial purity reduces the burden of pre-synthetic purification and minimizes carry-over of stereoisomeric impurities that could complicate chiral resolution downstream.

purity specification procurement quality building block

Demonstrated Utility in Nek2 Kinase Inhibitor Lead Series (IC₅₀ = 720 nM)

The (3R,4R)-3-methylpiperidine-4-carboxylic acid fragment, when coupled to a 3-amino-6-(3,4,5-trimethoxyphenyl)pyrazine scaffold, yields a compound (BDBM50330595; CHEMBL1277755) that inhibits human Nek2 kinase with an IC₅₀ of 720 nM in a microfluidic assay [1]. The absolute (3R,4R) stereochemistry of the piperidine ring is specified in the active enantiomer designation, underscoring the importance of this specific configuration for target binding.

kinase inhibitor Nek2 chiral fragment

Scalable, Stereoselective Synthetic Route Validates Industrial Relevance of the (3R,4R) Configuration

A 2024 process chemistry study from Bristol-Myers Squibb collaborators reported a concise, stereoselective synthesis of optically pure (3R,4R)-1-Boc-3-methyl-4-aminopiperidines, employing chiral resolution of N-benzyl-3-methyl-4-piperidone followed by cis-selective reduction [1]. The establishment of a scalable route to this specific stereoisomer signals its recognized value as a pharmaceutical intermediate, justifying procurement of the pre-formed (3R,4R)-rel building block to bypass in-house resolution bottlenecks.

scalable synthesis process chemistry chiral resolution

Optimal Application Scenarios for (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid


Stereospecific Synthesis of Nek2 and ERK5 Kinase Inhibitor Candidates

The (3R,4R)-configured building block is directly applicable to the preparation of 4-piperidinyl-quinazoline and 4-piperidinyl-pyrimidine-2-amine scaffolds that inhibit ERK5 and Nek2 kinases, as documented in patent literature [1] and BindingDB activity records [2]. Procurement of the pre-formed (3R,4R)-rel Boc-acid eliminates the need for chiral separation of late-stage intermediates, streamlining med-chem library synthesis.

Enantioselective Acylation and Kinetic Resolution Methodology Development

Owing to the pronounced conformational difference between cis-(3R,4R) and trans-disubstituted piperidines, this compound serves as a well-defined substrate for developing and benchmarking catalytic kinetic resolution methods, where selectivity factors (s) can reach up to 52 [3]. Its availability at ≥98% purity ensures reproducible kinetic measurements.

Chiral Building Block Supply for Process Chemistry Scale-Up

The dedicated scalable synthesis route to optically pure (3R,4R)-aminopiperidine derivatives [4] indicates that the (3R,4R)-rel Boc-acid is a preferred intermediate for kilogram-scale production of chiral piperidine-containing APIs. Procuring the building block at ≥98% purity with defined stereochemistry reduces process development risk and facilitates regulatory starting material designation.

Comparative Stereochemical SAR Studies in Drug Discovery

Researchers investigating the impact of piperidine ring stereochemistry on target binding can use this compound as the cis-(3R,4R) reference point, comparing it systematically against the trans diastereomer (CAS 1414958-09-0) or the (3S,4S) enantiomer (CAS 1932477-21-8). The ≥3 percentage point purity advantage over commonly available trans analogs minimizes confounding factors in SAR interpretation.

Quote Request

Request a Quote for (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.